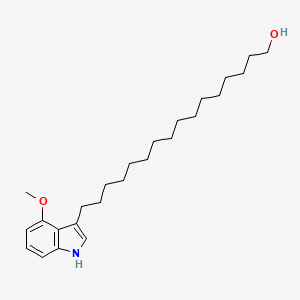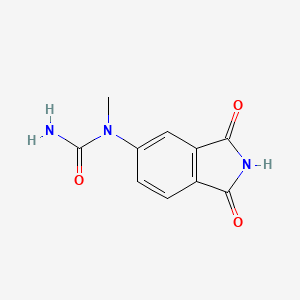![molecular formula C20H18N2O3 B12527244 1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12527244.png)
1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole is a compound that features a trimethoxyphenyl group attached to a pyridoindole structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the 3,4,5-trimethoxyphenyl group and the pyridoindole core.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Industrial Production: Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups under suitable conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of various derivatives and analogs for studying their chemical properties and reactivity.
Biology: It is investigated for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: The compound is explored for its therapeutic potential in treating various diseases and conditions.
Industry: It is used in the development of new materials and compounds with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes and receptors, to exert its effects.
Pathways Involved: It may modulate various biochemical pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Effects: The compound’s effects are mediated through its binding to target molecules and subsequent modulation of their activity.
Comparison with Similar Compounds
1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole can be compared with other similar compounds, such as:
Colchicine: A compound with a similar trimethoxyphenyl group that exhibits anti-cancer and anti-inflammatory properties.
Podophyllotoxin: Another compound with a trimethoxyphenyl group used in the treatment of genital warts.
Combretastatin: A potent microtubule-targeting agent with a trimethoxyphenyl group.
Uniqueness: The uniqueness of this compound lies in its specific structure and the combination of the trimethoxyphenyl group with the pyridoindole core, which may confer distinct biological activities and properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H18N2O3 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C20H18N2O3/c1-23-16-10-12(11-17(24-2)20(16)25-3)18-19-14(8-9-21-18)13-6-4-5-7-15(13)22-19/h4-11,22H,1-3H3 |
InChI Key |
CTHWWYOSYQUXJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC=CC3=C2NC4=CC=CC=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


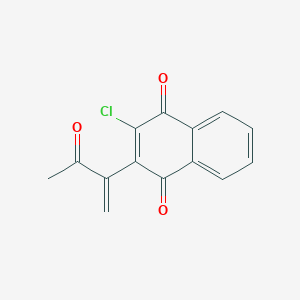
![7-(1-Aminoethyl)-6-bromo-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12527164.png)

![(1S,2S)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine](/img/structure/B12527178.png)

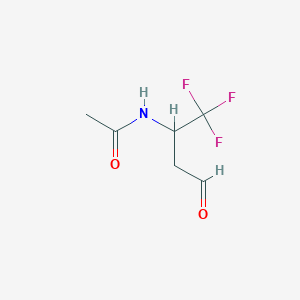
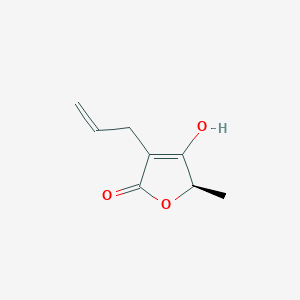
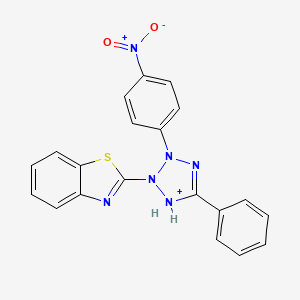
![2-[Cyclohexyl(3,4-dichlorophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B12527216.png)
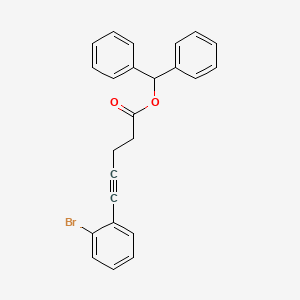
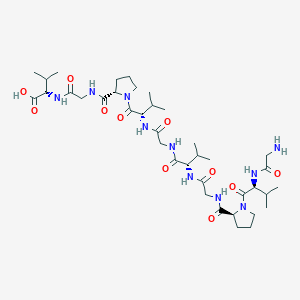
![4-{[(4-Nitrophenyl)methyl]sulfanyl}-6-phenyl-1,3,5-triazin-2(1H)-one](/img/structure/B12527230.png)
